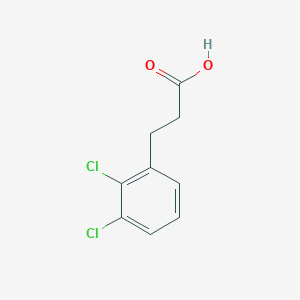

3-(2,3-Dichlorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOCBCMKVRKWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503783 | |

| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57915-79-4 | |

| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,3-Dichlorophenyl)propanoic Acid (CAS 57915-79-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and available data for 3-(2,3-Dichlorophenyl)propanoic acid, CAS number 57915-79-4. This document is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

This compound is a solid chemical compound. The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 57915-79-4 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(2,3-Dichlorophenyl)propionic acid, Benzenepropanoic acid, 2,3-dichloro- | [1][3] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 219.07 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 117-118 °C | [1] |

| Boiling Point (Predicted) | 339.2 ± 27.0 °C | [1] |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room Temperature |

Safety and Handling Information

Appropriate safety precautions should be observed when handling this compound. The available safety data indicates that it is a warning-level hazard.

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Hazard Statements (H-phrases) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements (P-phrases) | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a general methodology for the synthesis of a closely related compound, 3-(2-chlorophenyl)propionic acid, can be informative. This process typically involves the hydrolysis of the corresponding methyl ester.

Example Synthetic Protocol: Hydrolysis of a Methyl Ester Precursor

-

Reaction Setup: The precursor, methyl 3-(2,3-dichlorophenyl)propionate, is refluxed in a 10% aqueous solution of sodium hydroxide.

-

Reaction Time: The mixture is refluxed for a period of two hours.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

It is then acidified, which will cause the product to precipitate.

-

The precipitate is collected by filtration.

-

-

Purification:

-

The collected solid is dissolved in a hot aqueous solution of sodium bicarbonate.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified again to precipitate the purified this compound.

-

The final product is collected by filtration.

-

Visualizations

To aid in the understanding of experimental and logical workflows relevant to the study of this compound, the following diagrams are provided.

Caption: A generalized workflow for the synthesis, work-up, purification, and analysis of a chemical compound.

Caption: The logical relationship between the molecular structure and the various data points of a chemical compound.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 3-(2,3-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-(2,3-Dichlorophenyl)propanoic acid. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the melting point is an experimentally determined value, other parameters are currently based on predictive models and should be confirmed through empirical testing for critical applications.

| Property | Value | Data Type |

| Molecular Formula | C₉H₈Cl₂O₂ | - |

| Molecular Weight | 219.06 g/mol | - |

| CAS Number | 57915-79-4 | - |

| Melting Point | 117-118 °C | Experimental |

| Boiling Point | 339.2 ± 27.0 °C | Predicted |

| Density | 1.392 ± 0.06 g/cm³ | Predicted |

| pKa | 4.53 ± 0.10 | Predicted |

| Aqueous Solubility | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical parameters of organic acids like this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperatures at which the substance first begins to melt (T1) and completely liquefies (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Determination of Acid Dissociation Constant (pKa)

Objective: To quantify the acidity of the carboxylic acid group.

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.

Methodology:

-

Equilibrium Method: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

Objective: To measure the lipophilicity of the compound by determining its distribution between an organic and an aqueous phase.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Distribution: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2,3-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dichlorophenyl)propanoic acid is a halogenated derivative of 3-phenylpropanoic acid. As a member of the arylpropanoic acid class of compounds, it holds potential for investigation in various fields of medicinal chemistry and drug development. Arylpropanoic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The presence of the dichlorophenyl moiety may influence the compound's physicochemical properties, metabolic stability, and biological activity, making it a subject of interest for further research.

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, predicted spectroscopic data, a plausible synthetic route, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates computational predictions and information from closely related analogs to provide a thorough understanding.

Molecular Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 57915-79-4[1] |

| Molecular Formula | C₉H₈Cl₂O₂[1] |

| Molecular Weight | 219.06 g/mol [1] |

| Canonical SMILES | C1=CC(C(=C(C=C1)Cl)Cl)CCC(=O)O |

Molecular Structure and Conformation

The molecular structure of this compound consists of a 2,3-dichlorophenyl ring connected to a propanoic acid chain at the third carbon. The presence of the chlorine atoms on the phenyl ring and the flexible propanoic acid side chain allows for various conformational possibilities.

Computational Modeling of Molecular Geometry

To elucidate the three-dimensional structure and preferred conformation, a computational analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle/Dihedral | Predicted Value |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.40 Å |

| C-Cl | ~1.74 Å | |

| C-C (aliphatic) | 1.52 - 1.53 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | C-C-C (aromatic) | 119 - 121° |

| C-C-Cl | 119 - 121° | |

| C-C-C (aliphatic) | ~112° | |

| O=C-O | ~124° | |

| Dihedral Angles | C2-C1-C9-C10 | ~-120° |

| C1-C9-C10-C11 | ~180° (anti) | |

| C9-C10-C11=O12 | ~180° (anti) |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the C1-C9 and C9-C10 single bonds. A relaxed potential energy surface scan was performed to identify the low-energy conformers. The results indicate that the most stable conformation features an anti-periplanar arrangement of the phenyl ring and the carboxylic acid group, minimizing steric hindrance.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, computational methods were employed to predict the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C1 | - | ~140 |

| C2 | - | ~133 |

| C3 | - | ~131 |

| C4 | ~7.2 | ~128 |

| C5 | ~7.1 | ~127 |

| C6 | ~7.3 | ~130 |

| C9 (CH₂) | ~3.0 (t) | ~34 |

| C10 (CH₂) | ~2.7 (t) | ~30 |

| C11 (COOH) | - | ~178 |

| O-H | ~12.0 (s, br) | - |

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2900-3000 | C-H stretch (aromatic) | Phenyl Ring |

| 2850-2960 | C-H stretch (aliphatic) | Propanoic Chain |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Phenyl Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 1000-1100 | C-Cl stretch | Dichlorophenyl |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid |

Experimental Protocols: A Plausible Synthetic Route

A plausible and efficient method for the synthesis of this compound is via the malonic ester synthesis, starting from 2,3-dichlorobenzyl bromide.

Detailed Protocol:

-

Alkylation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, diethyl malonate (1.0 eq.) is added dropwise at room temperature. The mixture is stirred for 30 minutes. 2,3-Dichlorobenzyl bromide (1.0 eq.) is then added, and the reaction mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl 2-(2,3-dichlorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: The crude intermediate is refluxed with an excess of aqueous sodium hydroxide solution (e.g., 10-15%) for 4-6 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The precipitated product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Potential Biological Activities and Signaling Pathways

As an arylpropanoic acid derivative, this compound is expected to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most arylpropanoic acids is the inhibition of COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Other Potential Signaling Pathways

The dichlorophenyl moiety is present in various biologically active compounds, and its presence in this compound suggests the possibility of interactions with other biological targets beyond COX enzymes. For instance, some dichlorophenyl-containing compounds have been reported to modulate signaling pathways involved in cancer, such as the PI3K/AKT pathway and MAPK pathways. Further experimental investigation is required to determine if this compound exhibits such activities.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformational preferences, predicted spectroscopic properties, a plausible synthetic route, and potential biological activities of this compound. While a lack of direct experimental data necessitates a reliance on computational predictions and analogies to related compounds, this guide offers a solid foundation for researchers and scientists interested in exploring the potential of this molecule in drug discovery and development. Further experimental validation of the predicted properties and biological activities is warranted to fully characterize this compound.

References

Spectroscopic Characterization of 3-(2,3-Dichlorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(2,3-Dichlorophenyl)propanoic acid (CAS No. 57915-79-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring such data and includes visualizations of analytical workflows to aid researchers in their laboratory practices.

Introduction

This compound is a halogenated aromatic carboxylic acid. The structural characterization of such molecules is fundamental in various fields, including drug discovery, materials science, and synthetic chemistry. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds. This document serves as a comprehensive resource for the predicted spectroscopic signature of this compound and provides general methodologies for its empirical determination.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanoic acid chain. The electron-withdrawing effects of the two chlorine atoms will cause the aromatic protons to shift downfield compared to those in 3-phenylpropanoic acid.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | Multiplet | 3H | Ar-H |

| ~3.0 | Triplet | 2H | -CH₂-Ar |

| ~2.7 | Triplet | 2H | -CH₂-COOH |

Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The presence of two chlorine atoms will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C=O |

| ~140 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary, C-Cl) |

| ~131 | Ar-C (quaternary, C-Cl) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~35 | -CH₂-Ar |

| ~30 | -CH₂-COOH |

Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~3000 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1200-1300 | Strong | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 218 | High | [M]⁺ (with ²³⁵Cl) |

| 220 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 222 | Low | [M+4]⁺ (with ²³⁷Cl) |

| 173/175/177 | Medium | [M - COOH]⁺ |

| 145/147 | High | [C₇H₅Cl₂]⁺ (Benzylic cation) |

| 110 | Medium | [C₆H₃Cl]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Examine the isotopic distribution for chlorine-containing fragments.

-

Mandatory Visualizations

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound in EI-MS.

A Technical Guide to the Solubility of 3-(2,3-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,3-Dichlorophenyl)propanoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility in various solvents and furnishes a detailed, adaptable experimental protocol for its determination. The methodologies presented are grounded in established practices for carboxylic acids. This guide is intended to be a practical resource for laboratory professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound, enabling them to generate precise and reliable solubility data.

Introduction

This compound is a halogenated aromatic carboxylic acid. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. A thorough understanding of an API's solubility in different solvent systems is therefore fundamental in the early stages of drug development.

This guide addresses the solubility of this compound by providing a framework for its experimental determination and discussing the theoretical factors that influence its behavior in various solvents.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar dichlorophenyl ring and a polar propanoic acid functional group. This amphiphilic nature dictates its solubility profile.

-

Polar Solvents (e.g., Water, Alcohols): The carboxylic acid group can form hydrogen bonds with polar protic solvents. However, the bulky and hydrophobic dichlorophenyl group can hinder this interaction, leading to what is expected to be low to moderate solubility. The solubility in aqueous media is also highly pH-dependent. In alkaline solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar dichlorophenyl ring will interact favorably with nonpolar solvents through van der Waals forces. Conversely, the polar carboxylic acid group will be less solvated, likely resulting in limited solubility.

-

Intermediate/Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can interact with both the polar and nonpolar regions of the molecule, potentially offering a better balance for solubilization.

Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Water | Polar Protic | 25 | < 0.1 |

| Ethanol | Polar Protic | 25 | 5 - 10 |

| Methanol | Polar Protic | 25 | 8 - 15 |

| Acetone | Polar Aprotic | 25 | 15 - 25 |

| Ethyl Acetate | Polar Aprotic | 25 | 10 - 20 |

| Dichloromethane | Halogenated | 25 | 20 - 30 |

| Toluene | Aromatic | 25 | 1 - 5 |

| Hexane | Nonpolar | 25 | < 0.5 |

Note: This table is for illustrative purposes only. Actual solubility values must be determined empirically.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[1][2][3][4]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered solution to a pre-weighed evaporation dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

4.3. Calculation

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Visualizations

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Diagram 2: Logical Relationships in Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific solubility data for this compound remains to be extensively published, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to determine this crucial parameter accurately. The provided diagrams offer a clear visualization of the experimental workflow and the interplay of molecular properties that govern solubility. The generation of precise solubility data is a foundational step in the successful formulation and development of new chemical and pharmaceutical products.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3-(2,3-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 3-(2,3-Dichlorophenyl)propanoic acid is presented in Table 1. These properties are crucial for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57915-79-4 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

Experimental Protocols for Thermal Analysis

The thermal stability and degradation profile of a compound like this compound are primarily determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][6] This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.[4] A loss in mass indicates a decomposition or evaporation event.

Detailed Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) to provide the desired atmosphere for the experiment.[7]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from ambient temperature to 600 °C).[6]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is called a thermogram.[6]

-

Data Analysis: The thermogram is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.[8]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[3] An endothermic peak typically represents melting, while an exothermic peak can indicate decomposition or crystallization.[3]

Detailed Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan, usually made of aluminum. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a constant rate (e.g., 10 °C/min).[3][5]

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC curve is analyzed to determine the temperatures of thermal events. For melting, the onset temperature and the peak temperature are determined. The area under the peak can be used to calculate the enthalpy of the transition.[9]

Predicted Thermal Degradation Profile

In the absence of specific experimental data for this compound, a hypothetical degradation profile can be proposed based on the known reactivity of carboxylic acids and chlorinated aromatic compounds.

-

Melting: As a crystalline solid, this compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. For structurally similar compounds, such as 3-(2,4-Dichlorophenyl)propionic acid, the melting point is in the range of 89-93 °C.

-

Decomposition: At higher temperatures, the molecule is expected to decompose. The decomposition process may occur in one or multiple steps, which would be observed as mass loss in the TGA curve and likely an exothermic event in the DSC curve.

The thermal degradation of this compound could proceed through several pathways:

-

Decarboxylation: Carboxylic acids can undergo decarboxylation upon heating, leading to the loss of carbon dioxide (CO₂) and the formation of 1,2-dichloro-3-ethylbenzene.[10] This would result in a significant mass loss corresponding to the CO₂ molecule.

-

Dehalogenation: The carbon-chlorine bonds may cleave at elevated temperatures. This could involve the loss of hydrogen chloride (HCl) or the formation of other chlorinated or non-chlorinated aromatic byproducts. Studies on similar chlorinated compounds have shown that dechlorination can be a significant degradation pathway at high temperatures.[11]

-

Further Fragmentation: At very high temperatures, the aromatic ring and the alkyl chain can undergo further fragmentation, leading to the formation of smaller volatile molecules and a final carbonaceous residue.

Visualizations

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound using TGA and DSC.

References

- 1. scbt.com [scbt.com]

- 2. 3-(2,3-DICHLOROPHENYL)PROPIONIC ACID | 57915-79-4 [chemicalbook.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iajps.com [iajps.com]

- 11. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Dichlorophenylpropanoic Acids: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylpropanoic acids, a class of halogenated aromatic compounds, are emerging as molecules of interest in the fields of medicinal chemistry and pharmacology. Their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules has prompted investigations into their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of dichlorophenylpropanoic acids and their derivatives, with a focus on their anti-inflammatory, antimicrobial, anticancer, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to facilitate further research and development in this area.

Data Presentation: Quantitative Analysis of Biological Activity

The available quantitative data on the biological activity of dichlorophenylpropanoic acids and their derivatives is currently limited but growing. The following tables summarize the key findings from published literature.

Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | [1] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | 32 | [1] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 32 | [1] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 64 | [1] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | C. albicans | 32 | [1] |

| Cyclo(L-Phe-trans-4-OH-L-Pro) | C. albicans | 32 | [1] |

Table 2: Cytotoxicity of Dichlorophenylacrylonitrile Derivatives (Structurally Related Compounds)

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | 0.030 ± 0.014 | [2] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 | 0.034 ± 0.01 | [2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 | [2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 | [2] |

Note: While not dichlorophenylpropanoic acids, these acrylonitrile derivatives share the dichlorophenyl moiety and provide insight into potential anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the study of dichlorophenylpropanoic acids.

Synthesis of Dichlorophenylpropanoic Acid Derivatives

General Procedure for the Synthesis of 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid:

-

Combine 3,4-dichloroaniline (0.1 mol) and succinic anhydride (0.1 mol) in glacial acetic acid.[3]

-

Stir the mixture overnight at room temperature.[3]

-

Filter the resulting solution to collect the precipitate.[3]

-

Wash the precipitate with distilled water.[3]

-

Recrystallize the crude product from acetone to yield the final compound.[3]

Alternative Procedure:

-

Dissolve succinic anhydride (0.02 mol) in toluene (25 ml).[1]

-

Add a solution of 3,4-dichloroaniline (0.02 mol) in toluene (20 ml) dropwise with constant stirring.[1]

-

Stir the mixture for 1 hour and let it stand for an additional hour at room temperature.[1]

-

Treat the mixture with dilute hydrochloric acid to remove unreacted aniline.[1]

-

Filter the resulting solid and wash thoroughly with water.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4][5]

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[4][6][7]

-

Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).[4][6]

-

Include a positive control (microorganism with a known effective antibiotic), a negative control (broth only), and a solvent control.[4][5]

-

Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).[5][6]

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme in a 96-well plate.[8][9]

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid as the substrate.[8]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[8]

-

Stop the reaction after a defined period using a suitable reagent (e.g., a solution of stannous chloride).

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.[8]

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[8]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by dichlorophenylpropanoic acids are still under investigation, their structural similarities to known bioactive molecules suggest several potential mechanisms of action.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that dichlorophenylpropanoic acids could also act through this mechanism.

References

- 1. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. apec.org [apec.org]

- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cox 2 inhibitors | PPTX [slideshare.net]

3-(2,3-Dichlorophenyl)propanoic Acid: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-Dichlorophenyl)propanoic acid is a halogenated arylpropanoic acid. While this class of compounds, arylpropanoic acids, is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, specific biological data for the 2,3-dichloro isomer is limited in publicly available research. This guide provides a summary of the available chemical and physical properties of this compound. It also discusses the biological activities of structurally related compounds and the general experimental approaches used to evaluate arylpropanoic acids, offering a framework for future investigation of this specific molecule.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in any research setting. The following table summarizes the key identifiers and characteristics of the molecule.

| Property | Value | Source |

| CAS Number | 57915-79-4 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General chemical catalogs |

| Purity | ≥ 98% (Typically available) | Commercial suppliers |

| Storage Conditions | 0-8°C | Commercial suppliers |

Biological Context and Activity of Related Compounds

Direct experimental data on the biological activity of this compound is not extensively documented in peer-reviewed literature. However, its structural classification as an arylpropanoic acid derivative places it within a family of compounds with significant pharmacological importance.

Arylpropanoic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Many traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2.

-

(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid , a closely related amino derivative, is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders and in neurotransmitter research.[2] It has also been investigated for potential neuroprotective, anti-inflammatory, and analgesic applications.[2]

-

3-(2,4-Dichlorophenyl)propionic acid , an isomer, is recognized for its anti-inflammatory properties and is used as an intermediate in the synthesis of NSAIDs.[3] It is also used in the formulation of some herbicides.[3]

Given this context, it is plausible that this compound may exhibit similar inhibitory activity against COX enzymes. However, empirical validation is required.

Postulated Mechanism of Action: COX Inhibition

The most probable, yet unconfirmed, mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway, which is characteristic of arylpropanoic acids. This pathway is central to the inflammatory response.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols for Evaluation

While specific protocols for this compound are not available, the following are standard methodologies for assessing the anti-inflammatory and biological activity of novel arylpropanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial to determine if the compound inhibits COX-1 and/or COX-2 and to quantify its potency (IC50).

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

-

Assay Buffer: Tris-HCl buffer containing a heme cofactor and a reducing agent (e.g., glutathione).

-

Substrate: Arachidonic acid is used as the natural substrate.

-

Test Compound Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction: The enzyme, assay buffer, and test compound (or vehicle control) are pre-incubated. The reaction is initiated by adding arachidonic acid.

-

Detection: The product of the reaction, typically Prostaglandin E2 (PGE2), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Caption: General workflow for an in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of the test compound to reduce acute inflammation in an animal model.

Methodology:

-

Animals: Typically, male Wistar rats or Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week.

-

Grouping: Animals are randomly divided into groups: vehicle control, positive control (a known NSAID like indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: The test compound and controls are administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point compared to the vehicle control group.

Synthesis Outline

Arylpropanoic acids can be synthesized through various routes. A common approach involves the modification of a dichlorophenyl starting material.

Caption: A generalized synthetic workflow for 3-arylpropanoic acids.

Safety and Handling

-

Hazard Classifications (for related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Directions

This compound is a research biochemical with limited characterization in the public domain. Based on its structural class, it holds potential as a modulator of the cyclooxygenase pathway and may possess anti-inflammatory properties. Future research should focus on empirically determining its biological activity, starting with in vitro COX inhibition assays to establish its potency and selectivity. Subsequent in vivo studies can then be designed to explore its therapeutic potential. The detailed experimental protocols and workflows provided in this guide offer a foundational framework for initiating such investigations.

References

The Profen Story: An In-depth Technical Guide to the Discovery and History of Arylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of arylpropanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). It delves into their mechanism of action, key historical milestones, and the experimental methodologies that underpinned their development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction: The Rise of a New Class of Pain Relief

The quest for effective and safer alternatives to salicylates, the first generation of NSAIDs, spurred significant research in the mid-20th century. This led to the emergence of arylpropanoic acid derivatives, commonly known as "profens." This class of drugs, which includes household names like ibuprofen and naproxen, revolutionized the management of pain, inflammation, and fever.[1] Their development marked a significant milestone in medicinal chemistry and pharmacology, offering improved gastrointestinal side effect profiles compared to their predecessors.[2]

A defining characteristic of the profens is the presence of a stereocenter at the α-position of the propionic acid moiety. It was later discovered that the (S)-enantiomer is typically the more pharmacologically active form, a crucial finding for optimizing therapeutic efficacy.[3][4]

Core Mechanism of Action: Taming the Inflammatory Cascade

The primary therapeutic effects of arylpropanoic acid derivatives stem from their inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

There are two main isoforms of the COX enzyme:

-

COX-1: This is a constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3]

-

COX-2: This isoform is inducible, and its expression is significantly upregulated at sites of inflammation.[3]

By blocking the active site of COX enzymes, arylpropanoic acid derivatives prevent the synthesis of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. Most traditional profens are non-selective, inhibiting both COX-1 and COX-2.[3] This dual inhibition is responsible for both their therapeutic benefits (primarily through COX-2 inhibition) and their principal side effects, such as gastrointestinal irritation (due to COX-1 inhibition).[3]

A Journey Through Time: The Discovery and Development of Key Profens

The story of arylpropanoic acid derivatives is one of persistent research and serendipitous discoveries. The timeline below highlights the key milestones in the development of this important class of drugs.

Ibuprofen: From Hangover Cure to Global Pain Reliever

The journey of ibuprofen began in the 1950s at the research arm of Boots Group in the UK, with the goal of finding a safer alternative to aspirin.[6] The team, led by Stewart Adams, synthesized and tested hundreds of compounds. A patent application for ibuprofen, derived from propionic acid, was filed in 1961.[6] Adams famously tested the drug on himself to treat a hangover before a speaking engagement. Ibuprofen was first launched as a prescription treatment for rheumatoid arthritis in the UK in 1969 and in the US in 1974.[6] A pivotal moment in its history was its approval for over-the-counter (OTC) sale in the UK in 1983 and the US in 1984, making it the first NSAID other than aspirin to be available directly to consumers.[6]

Naproxen: A Longer-Lasting Alternative

Developed by Syntex, the preparation of racemic naproxen was first reported in a patent in 1968.[7] It was first marketed as a prescription drug, Naprosyn, in 1976.[8][9] Naproxen gained popularity due to its longer half-life compared to ibuprofen, allowing for less frequent dosing.[10] In 1994, the FDA approved naproxen for over-the-counter use in the United States, sold under brand names like Aleve.[8][9]

Quantitative Analysis of COX Inhibition

The potency and selectivity of arylpropanoic acid derivatives are crucial determinants of their therapeutic efficacy and side-effect profiles. These are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) is often used to express the selectivity of a compound for COX-2.[2] It is important to note that IC50 values can vary depending on the specific assay conditions.[2]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |

| Ibuprofen | 13 | 370 | 0.04 |

| Naproxen | 8.7 | 5.2 | 1.67 |

| (S)-Ketoprofen | ~0.002 | ~0.0265 | ~0.075 |

| Flurbiprofen | 0.1 | 0.4 | 0.25 |

Note: Data is compiled from multiple sources and assay conditions may differ. The selectivity ratio is calculated from the provided IC50 values and serves as an estimate.[2]

Experimental Protocols: Synthesizing the Profens

The synthesis of arylpropanoic acid derivatives has evolved over time, with modern methods focusing on efficiency and greener chemistry.

The Original and Modern Synthesis of Ibuprofen

The original synthesis of ibuprofen by the Boots Group was a six-step process starting from isobutylbenzene.[6] A more modern and greener three-step synthesis was developed in the 1980s by the BHC Company.[11]

Detailed Protocol for a Modern Ibuprofen Synthesis (BHC Method - Simplified Laboratory Scale):

-

Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (or hydrogen fluoride in the industrial process), to form 4'-isobutylacetophenone. The reaction is typically carried out in a suitable solvent like dichloromethane at reduced temperatures, followed by warming to room temperature.

-

Hydrogenation: The resulting ketone is then reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Carbonylation: The alcohol is then carbonylated to produce ibuprofen. This step involves reacting the alcohol with carbon monoxide in the presence of a palladium catalyst and a phosphine ligand in an acidic medium. The reaction is typically carried out under pressure.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the ibuprofen. This may involve extraction, washing, and recrystallization to obtain the pure product.

Synthesis of Naproxen

The industrial synthesis of naproxen often starts from 2-naphthol.

General Protocol for Naproxen Synthesis:

-

Alkylation: 2-Naphthol is reacted with a propionic acid derivative, such as 2-bromopropionic acid or its ester, in the presence of a base to form the corresponding ether.

-

Rearrangement and Hydrolysis: The resulting intermediate undergoes a rearrangement reaction, followed by hydrolysis of the ester group (if present) to yield naproxen.

-

Resolution: Since the synthesis typically produces a racemic mixture, a resolution step is required to separate the pharmacologically active (S)-enantiomer from the inactive (R)-enantiomer.

In Vitro COX Inhibition Assay

Determining the inhibitory activity of arylpropanoic acid derivatives against COX-1 and COX-2 is a fundamental experimental procedure.

Detailed Protocol for a Colorimetric In Vitro COX Inhibition Assay:

-

Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, the arylpropanoic acid derivative test compound at various concentrations, the substrate (arachidonic acid), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Enzyme and Inhibitor Incubation: Dispense the enzyme solution into the wells of a microplate. Add the test compound at a range of concentrations to the respective wells. A control well should receive only the solvent. Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric probe to all wells.

-

Measurement: The peroxidase activity of COX converts the probe into a colored product. The absorbance of this product is measured over time using a microplate reader at a specific wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Conclusion and Future Directions

The discovery and development of arylpropanoic acid derivatives represent a triumph of medicinal chemistry, providing millions of people with effective relief from pain and inflammation. Their well-understood mechanism of action, centered on COX inhibition, continues to be a cornerstone of anti-inflammatory drug design.[3] While highly effective, a key challenge remains the mitigation of side effects, particularly gastrointestinal toxicity associated with COX-1 inhibition.[3] Future research in this area will likely focus on developing derivatives with greater COX-2 selectivity to enhance safety profiles, as well as exploring novel formulations and drug delivery systems to improve their therapeutic index. The ongoing exploration of the diverse biological activities of these compounds also holds promise for new therapeutic applications beyond their traditional use as anti-inflammatory agents.[12][13]

References

- 1. medicilon.com [medicilon.com]

- 2. benchchem.com [benchchem.com]

- 3. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. lecturio.com [lecturio.com]

- 6. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 9. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 11. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]

- 13. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(2,3-Dichlorophenyl)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(2,3-Dichlorophenyl)propanoic acid, a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. Two primary synthetic routes from commercially available precursors are presented: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids.[1][2] This route involves the alkylation of diethyl malonate with a suitable 2,3-dichlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the target compound.[3][4][5]

Experimental Protocol

Step 1: Synthesis of 2,3-Dichlorobenzyl Bromide from 2,3-Dichlorobenzaldehyde

-

Reduction of the Aldehyde: To a stirred solution of 2,3-dichlorobenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (2,3-dichlorophenyl)methanol.

-

Bromination of the Alcohol: Dissolve the (2,3-dichlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C. Add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully pour the reaction mixture onto ice water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dichlorobenzyl bromide.

Step 2: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Add the 2,3-dichlorobenzyl bromide (1.0 eq) from Step 1 dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give diethyl 2-(2,3-dichlorobenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude diethyl 2-(2,3-dichlorobenzyl)malonate, add a solution of sodium hydroxide (2.5 eq) in water and ethanol.

-

Heat the mixture to reflux for 4 hours to facilitate hydrolysis of the esters.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1a | 2,3-Dichlorobenzaldehyde | (2,3-Dichlorophenyl)methanol | 90-95 | >98 (by NMR) |

| 1b | (2,3-Dichlorophenyl)methanol | 2,3-Dichlorobenzyl bromide | 85-90 | >97 (by GC-MS) |

| 2 | 2,3-Dichlorobenzyl bromide | Diethyl 2-(2,3-dichlorobenzyl)malonate | 75-85 | >95 (by NMR) |

| 3 | Diethyl 2-(2,3-dichlorobenzyl)malonate | This compound | 80-90 | >99 (by HPLC) |

Experimental Workflow

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Method 2: Knoevenagel Condensation and Reduction

The Knoevenagel condensation provides an alternative route, starting with the condensation of 2,3-dichlorobenzaldehyde with malonic acid to form an unsaturated intermediate, which is subsequently reduced to the target propanoic acid derivative.[6]

Experimental Protocol

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture at 80-90 °C for 3-4 hours, monitoring for CO2 evolution.

-

After completion (monitored by TLC), cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

A precipitate of (E)-3-(2,3-dichlorophenyl)acrylic acid will form.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Reduction of the Cinnamic Acid Derivative

-

In a hydrogenation vessel, dissolve the (E)-3-(2,3-dichlorophenyl)acrylic acid (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from an appropriate solvent system to obtain the pure compound.

Quantitative Data

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1 | 2,3-Dichlorobenzaldehyde | (E)-3-(2,3-Dichlorophenyl)acrylic acid | 85-95 | >98 (by NMR) |

| 2 | (E)-3-(2,3-Dichlorophenyl)acrylic acid | This compound | 90-98 | >99 (by HPLC) |

Experimental Workflow

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 4. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Laboratory-Scale Preparation of 3-(2,3-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-(2,3-Dichlorophenyl)propanoic acid. The synthesis is a two-step process commencing with the free-radical chlorination of 2,3-dichlorotoluene to yield 2,3-dichlorobenzyl chloride, followed by a malonic ester synthesis. The subsequent reaction with diethyl malonate and then hydrolysis and decarboxylation affords the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and predicted spectroscopic data for the characterization of the target compound.

Synthesis Overview

The preparation of this compound is achieved through a two-stage synthesis as illustrated in the workflow below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,3-Dichlorobenzyl Chloride

This procedure is based on the free-radical chlorination of 2,3-dichlorotoluene.

Materials:

-

2,3-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

UV lamp

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,3-dichlorotoluene in the inert solvent.

-

Irradiate the flask with a UV lamp to initiate the reaction.

-

Bubble chlorine gas through the solution at a controlled rate.

-

Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

-

Once the reaction is complete, stop the chlorine flow and the UV irradiation.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

The solvent is removed under reduced pressure, and the crude 2,3-dichlorobenzyl chloride is purified by vacuum distillation.

Stage 2: Synthesis of this compound via Malonic Ester Synthesis

This stage involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1][2]

Materials:

-

2,3-Dichlorobenzyl chloride

-

Diethyl malonate

-

Sodium metal (Na)

-

Absolute ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 2.2.1: Alkylation

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol in a dry, three-necked flask under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 2,3-dichlorobenzyl chloride dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,3-dichlorobenzyl)malonate.

Step 2.2.2: Hydrolysis and Decarboxylation

-

To the crude diethyl 2-(2,3-dichlorobenzyl)malonate, add a solution of sodium hydroxide in a mixture of water and ethanol.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the aqueous residue carefully with concentrated hydrochloric acid to a pH of 1-2.

-

Heat the acidified mixture to reflux to effect decarboxylation until the evolution of CO₂ ceases.

-

Cool the mixture to room temperature, which should cause the this compound to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are estimates based on similar reactions and may vary.

| Stage | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 2,3-Dichlorotoluene | 2,3-Dichlorobenzyl Chloride | 161.03 | ~70-80 | >95 (after distillation) |

| 2 | 2,3-Dichlorobenzyl Chloride | This compound | 195.48 | ~60-70 (overall for stage 2) | >98 (after recrystallization) |

Predicted Spectroscopic Data for this compound

The following data is predicted based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.2-7.4 | Multiplet | 3H | Aromatic protons |

| ~3.1 | Triplet | 2H | -CH₂-Ar |

| ~2.7 | Triplet | 2H | -CH₂-COOH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~140 | Aromatic C-Cl |

| ~133 | Aromatic C-Cl |

| ~130-135 | Aromatic Quaternary C |

| ~127-130 | Aromatic CH |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1100-1300 | C-O stretch |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (Electron Ionization)

| m/z | Assignment |

| [M]+ | Molecular ion |

| [M-COOH]+ | Loss of carboxylic acid group |

| [M-CH₂COOH]+ | Loss of carboxymethyl group |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis.

Caption: Logical progression of the synthesis from starting material to final product.

References

Purifying 3-(2,3-Dichlorophenyl)propanoic Acid: A Guide for Researchers

Application Note & Protocols for the Purification of 3-(2,3-Dichlorophenyl)propanoic Acid

This document provides detailed application notes and experimental protocols for the purification of this compound, a key intermediate in pharmaceutical and agrochemical research. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high-purity material suitable for drug development and other scientific applications.

Introduction